Mass Shift of +7 Da vs. +3 Da for d3-Proline: Reduced Isotopic Overlap in Complex Matrices
The D7 label shifts the monoisotopic mass of proline by +7.03 Da, moving the internal standard signal into a region of the mass spectrum where there is negligible contribution from the natural ¹³C₂ isotopologue of unlabeled proline (∼1% relative abundance). By comparison, proline-d3 shifts the mass by only +3.02 Da, which partially overlaps with the natural ¹³C₁ peak of proline (∼5% relative abundance), introducing a 2–5% systematic bias in low-concentration samples [1].
| Evidence Dimension | Mass shift and isotopic interference |
|---|---|
| Target Compound Data | DL-Proline-d7: Δm = +7.03 Da (monoisotopic); ¹³C₂ natural abundance interference < 0.1% |
| Comparator Or Baseline | DL-Proline-d3: Δm = +3.02 Da; ¹³C₁ natural abundance interference ∼5% |
| Quantified Difference | >50-fold reduction in natural isotope interference for D7 vs. D3 |
| Conditions | Calculated from natural isotopic abundances; experimentally validated in LC-SRM of underivatized amino acids. |
Why This Matters
Procuring a +7 Da label eliminates the need for mathematical correction of natural ¹³C overlap, simplifying method validation for regulated bioanalysis.
- [1] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. https://www.labmate-online.com/news/mass-spectrometry-and-spectroscopy/41/romer-labs-singapore-pte-ltd/how-to-overcome-lc-msms-matrix-effects-to-achieve-maximum-reliability/46990 (accessed 2026-05-03). View Source
